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Compound Name:
2-((2-Aminophenyl)thio)benzoic

acid

Cat. No.: B1589406 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-((2-
Aminophenyl)thio)benzoic acid (CAS No: 54920-98-8), a key intermediate in the synthesis of

various heterocyclic compounds. This document is intended to serve as a valuable resource for

researchers and professionals engaged in drug discovery and development by presenting key

spectroscopic data in a clear and accessible format, alongside detailed experimental protocols.

Introduction
2-((2-Aminophenyl)thio)benzoic acid, with the chemical formula C₁₃H₁₁NO₂S and a

molecular weight of 245.30 g/mol , is a molecule of significant interest in medicinal and

materials chemistry.[1][2] Its structural features, comprising a benzoic acid moiety linked to an

aminophenyl group via a thioether bridge, make it a versatile precursor for the synthesis of

phenothiazines and other biologically active compounds.[3] A thorough understanding of its

spectroscopic characteristics is paramount for its identification, purity assessment, and the

structural elucidation of its derivatives. This guide summarizes its Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data.
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The following sections and tables summarize the expected and predicted spectroscopic data

for 2-((2-Aminophenyl)thio)benzoic acid based on its chemical structure and data from

analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum of 2-((2-Aminophenyl)thio)benzoic acid is

expected to show distinct signals for the aromatic protons, the amine (-NH₂) protons, and the

carboxylic acid (-COOH) proton. The aromatic region, typically between 6.5 and 8.5 ppm, is

anticipated to be complex due to the presence of two substituted benzene rings with

overlapping multiplets.[3]

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide insights into the different

carbon environments within the molecule.

¹H NMR
Expected Chemical Shift (δ)

ppm
Notes

Aromatic Protons 6.5 - 8.5

Complex multiplet region due

to two substituted benzene

rings.

Amine Protons (-NH₂) Broad singlet

Chemical shift can vary

depending on solvent and

concentration.

Carboxylic Acid Proton (-

COOH)
> 10

Typically a broad singlet,

downfield. The signal

disappears upon deuteration

(e.g., with D₂O shake).[3]
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¹³C NMR
Expected Chemical Shift (δ)

ppm
Notes

Carbonyl Carbon (-COOH) 165 - 185

The chemical shift is

influenced by the

electronegative oxygen atoms.

Aromatic Carbons 110 - 150

Multiple signals are expected

corresponding to the different

carbon environments in the

two aromatic rings. The

carbons attached to the sulfur

and nitrogen atoms will have

distinct chemical shifts.[3]

Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 2-((2-Aminophenyl)thio)benzoic acid is expected to exhibit characteristic

absorption bands for the amine, carboxylic acid, and thioether functionalities.[3]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b1589406
https://www.benchchem.com/product/b1589406?utm_src=pdf-body
https://www.benchchem.com/product/b1589406
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1589406?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Functional Group Vibrational Mode
Expected

Wavenumber (cm⁻¹)
Notes

Carboxylic Acid (-

COOH)
O-H Stretch 3300 - 2500 (broad)

The broadness is due

to hydrogen bonding.

[3]

Amine (-NH₂) N-H Stretch 3500 - 3300

Typically appears as

two bands for a

primary amine.[3]

Carbonyl (C=O) of

Carboxylic Acid
C=O Stretch 1710 - 1680

Conjugation with the

aromatic ring can

lower the frequency.

Aromatic Ring C=C Stretch 1600 - 1450
Multiple bands are

expected.

Carboxylic Acid C-O Stretch 1320 - 1210

Thioether C-S Stretch Weak

Often difficult to

identify as it falls in

the fingerprint region.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule

and its fragments, which helps in determining the molecular weight and elemental composition.

The predicted mass spectral data for various adducts of 2-((2-Aminophenyl)thio)benzoic acid
are presented below.[4]
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Adduct Predicted m/z

[M+H]⁺ 246.05834

[M+Na]⁺ 268.04028

[M-H]⁻ 244.04378

[M+NH₄]⁺ 263.08488

[M+K]⁺ 284.01422

[M]⁺ 245.05051

Experimental Protocols
The following are general methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy
Sample Preparation: A sample of 5-10 mg of 2-((2-Aminophenyl)thio)benzoic acid is

dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in

an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a

frequency of 300 MHz or higher.

Data Acquisition: For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a

proton-decoupled sequence is typically employed to simplify the spectrum.

IR Spectroscopy
Sample Preparation: A small amount of the solid sample is mixed with dry potassium

bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded

using an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: An FT-IR spectrometer is used to record the spectrum.

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A

background spectrum of the empty sample compartment (or KBr pellet without the sample) is
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recorded and subtracted from the sample spectrum.

Mass Spectrometry
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g.,

methanol or acetonitrile).

Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g.,

Electrospray Ionization - ESI) is used.

Data Acquisition: The sample is introduced into the mass spectrometer, and the m/z values

of the resulting ions are recorded. High-resolution mass spectrometry (HRMS) can be used

to determine the exact mass and elemental composition.

Workflow and Data Relationships
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical

relationships between the different spectroscopic techniques in characterizing a chemical

compound.
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Caption: General workflow for spectroscopic analysis of a chemical compound.
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Caption: Logical relationships of spectroscopic data for structural confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1589406#spectroscopic-data-of-2-2-aminophenyl-
thio-benzoic-acid-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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